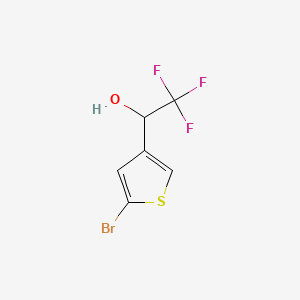

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

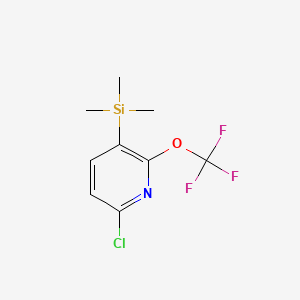

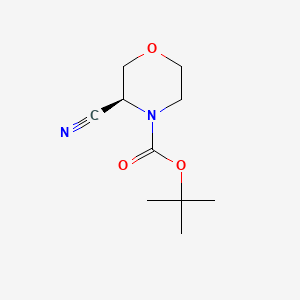

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the CAS Number: 1243250-10-3. It has a linear formula of C4 H6 Br N3 O .

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9). The molecular weight of the compound is 192.02 .Applications De Recherche Scientifique

Antimicrobial Activity

Triazoles, including 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have demonstrated significant antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds inhibit microbial growth by interfering with essential cellular processes, making them potential candidates for novel antibiotics and antifungal agents .

Anticancer Potential

The unique structure of triazoles allows them to interact with enzymes and receptors, leading to broad-spectrum biological activities. 5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been investigated for their anticancer properties. They may interfere with tumor cell growth, angiogenesis, and metastasis. Further studies are needed to explore their specific mechanisms and potential clinical applications .

Antiviral Applications

Triazoles, including our compound of interest, exhibit anti-HIV activity. Their ability to inhibit viral enzymes and interfere with viral replication makes them promising candidates for antiviral drug development. Researchers continue to explore their efficacy against other viruses, such as hepatitis and influenza .

Agrochemical Uses

In agrochemistry, triazole derivatives play a role in crop protection. Their antifungal properties make them valuable for controlling plant diseases. Researchers investigate their application as fungicides and plant growth regulators, contributing to sustainable agriculture .

Material Chemistry and Catalysis

Triazoles find applications in material science due to their unique structure and reactivity. Researchers have explored their use as ligands in coordination chemistry and catalysts in organic transformations. Their ability to form non-covalent bonds with enzymes and receptors also influences material properties and interactions .

Drug Development

Several clinically approved drugs contain triazole moieties. For instance:

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been reported to exhibit a broad range of biological activities .

Mode of Action

Compounds with a 1,2,4-triazole nucleus are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

It’s worth noting that compounds with a 1,2,4-triazole nucleus have been found to exhibit antimicrobial activities .

Pharmacokinetics

Similar compounds with a 1,2,4-triazole nucleus are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Compounds with a 1,2,4-triazole nucleus have been found to exhibit good antimicrobial activities against test microorganisms .

Action Environment

It’s worth noting that the reaction time of similar compounds decreases with the increase of temperature .

Propriétés

IUPAC Name |

5-bromo-2-ethyl-4H-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-2-8-4(9)6-3(5)7-8/h2H2,1H3,(H,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNFETVBWMNYHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229719 |

Source

|

| Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

CAS RN |

1243250-10-3 |

Source

|

| Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)

![4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572424.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B572428.png)

![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)